
n-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is a chemical compound characterized by the presence of a chloro-substituted benzyl group and a methoxypropan-2-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with 1-methoxypropan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxybenzylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 5-Chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: 5-Methoxybenzylamine.
Substitution: Various substituted benzylamines or benzylthiols.
科学的研究の応用
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(5-Chloro-2-methoxybenzyl)-2-methyl-2-propanaminium
- (5-Chloro-2-methoxybenzyl)methylamine hydrochloride
Uniqueness
N-(5-Chloro-2-methoxybenzyl)-1-methoxypropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, making it a valuable compound for targeted research and applications.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
N-[(5-chloro-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18ClNO2/c1-9(8-15-2)14-7-10-6-11(13)4-5-12(10)16-3/h4-6,9,14H,7-8H2,1-3H3 |
InChIキー |
TVFDSYLPHGBJRP-UHFFFAOYSA-N |
正規SMILES |
CC(COC)NCC1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






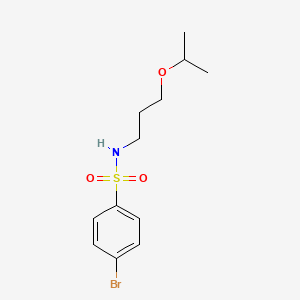

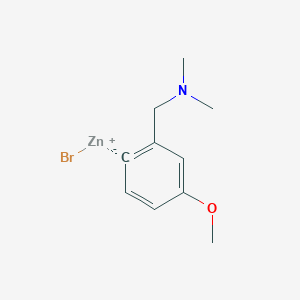
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
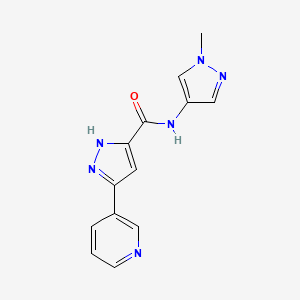
![[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
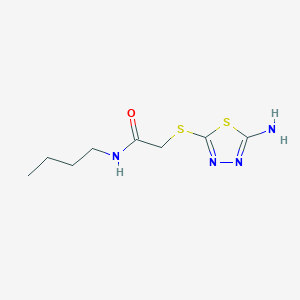

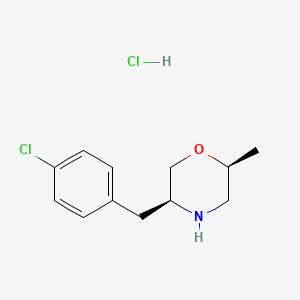
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
